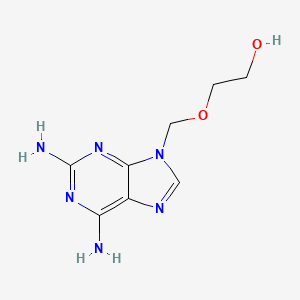
2,6-二氨基-9-(2-羟乙氧甲基)嘌呤
描述
2,6-Diamino-9-(2-hydroxyethoxymethyl)purine is a compound that has been extensively studied for its structural and chemical properties. This compound presents an uncomplexed dap (diaminopurine) group and exhibits significant hydrogen bonding and π-π interactions, which contribute to its complex network of interactions in crystalline forms (Atria et al., 2010).
Synthesis Analysis
The synthesis of 2,6-diaminopurine derivatives has been approached through various methods, including the reaction with chloroacetaldehyde leading to a range of purified products characterized by MS, NMR, fluorescence, and UV spectroscopy. The synthesis process showcases the compound's versatility in forming derivatives with distinct fluorescence characteristics compared to its starting material (Virta et al., 2005).
Molecular Structure Analysis
The molecular structure of 2,6-diaminopurine monohydrate and its derivatives reveals a significant hydrogen-bonding scheme that forms a tight two-dimensional layer, interconnected by weaker hydrogen bonds and π-π interactions. These interactions play a crucial role in the compound's structural integrity and its interaction with other molecules (Atria et al., 2010).
Chemical Reactions and Properties
2,6-Diamino-9-(2-hydroxyethoxymethyl)purine undergoes various chemical reactions, including hydrolysis under acidic conditions, leading to the opening of the imidazole ring and subsequent formation of 2-substituted 4-amino-5-formamidopyrimidine. These reactions highlight the compound's chemical reactivity and the influence of pH on its stability and degradation pathways (Hovinen et al., 1990).
Physical Properties Analysis
The physical properties of 2,6-diaminopurine derivatives, such as their fluorescence and UV spectroscopic characteristics, have been extensively studied. These properties are pivotal for understanding the compound's behavior under various conditions and its potential applications in different scientific fields (Virta et al., 2005).
Chemical Properties Analysis
The chemical properties of 2,6-Diamino-9-(2-hydroxyethoxymethyl)purine are significantly influenced by its structure, particularly its capacity for hydrogen bonding and its reactivity towards various chemical agents. These properties are crucial for its applications in synthesis and potential therapeutic uses (Atria et al., 2010).
科学研究应用
合成和细胞静止活性
- 2,6-二氨基-9-(2-羟乙氧甲基)嘌呤被合成并探索其细胞静止活性。其衍生物在体外表现出显著的细胞静止活性,特别是对CCRF-CEM细胞(一种白血病细胞系)的作用。合成涉及与一次或二次胺的反应以及溴(三甲基)硅烷和水解的处理,表明其在癌症研究和治疗中的潜力(Holý等,2001)。
生物系统中的酶活化
- 该化合物通过酶促过程转化为生物活性形式。来自大鼠肝脏的酶催化将N6-环丙基-PMEDAP(2,6-二氨基-9-(2-羟乙氧甲基)嘌呤的衍生物)转化为9-[2-(磷酸甲氧基)乙基]鸟嘌呤,突显其在生化途径中的重要性(Schinkmanová等,2006)。
晶体学中的结构分析
- 该化合物的结构特征已被研究,揭示了复杂的氢键结构。这些知识对于理解其在生物系统中的相互作用至关重要,这对于药物设计和开发可能至关重要(Atria et al., 2010)。
在核苷类似物合成中的作用
- 2,6-二氨基-9-(2-羟乙氧甲基)嘌呤用于核苷类似物的制备。这些类似物在药理学中具有潜在应用,特别是在设计新的治疗剂(Arico et al., 2010)。
交叉偶联反应的探索
- 该化合物是通过交叉偶联反应合成各种类似物的起始物质。这些合成途径对于创造具有潜在药理活性的多样分子结构至关重要(Sedláček等,2011)。
放射化学稳定性研究
- 已经研究了2,6-二氨基-9-(2-羟乙氧甲基)嘌呤的氚标记类似物在生理条件下的稳定性。这项研究对于了解该化合物在生物系统中的行为至关重要,特别是在药理学和分子生物学的示踪研究中(Elbert et al., 2010)。
对化学合成理解的贡献
- 对相关化合物的化学合成研究,如氟腺嘌呤核苷类似物,展示了该化合物在拓宽我们对合成化学的理解以及其在药物开发中的应用方面的相关性(Yong-jia, 2006)。
对天体生物学的洞察
- 对含嘌呤的UV辐照分子冰,包括2,6-二氨基嘌呤的研究,为核碱基的形成机制提供了洞察,这对于理解天体生物学和生命起源至关重要(Bera et al., 2017)。
在防腐中的应用
- 研究表明,包括2,6-二氨基嘌呤在内的嘌呤衍生物作为金属的防腐剂具有潜力。这种应用在工业环境中非常有价值,特别是在维护金属结构和设备的完整性方面(Yan et al., 2008)。
属性
IUPAC Name |
2-[(2,6-diaminopurin-9-yl)methoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N6O2/c9-6-5-7(13-8(10)12-6)14(3-11-5)4-16-2-1-15/h3,15H,1-2,4H2,(H4,9,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMCRCLIPQDIKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1COCCO)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20207993 | |
| Record name | 2,6-Diamino-9-(2-hydroxyethoxymethyl)purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diamino-9-(2-hydroxyethoxymethyl)purine | |
CAS RN |
59277-86-0 | |
| Record name | 2,6-Diamino-9-(2-hydroxyethoxymethyl)purine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059277860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Diamino-9-(2-hydroxyethoxymethyl)purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | A-134U | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQ5WML1YR3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

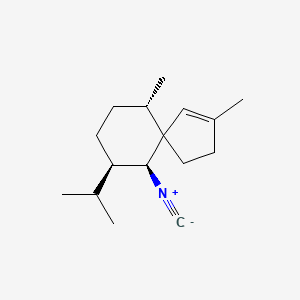
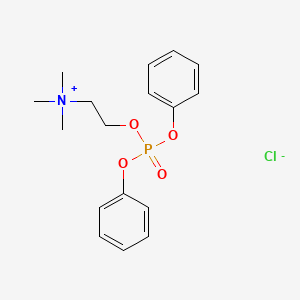
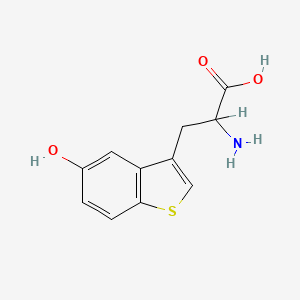
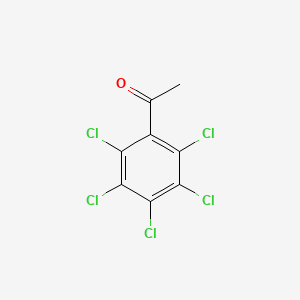
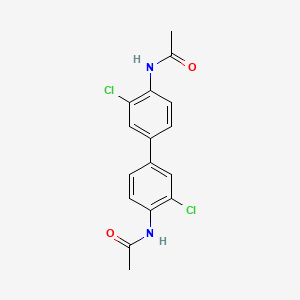
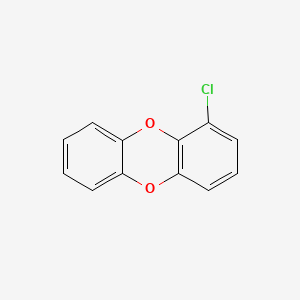
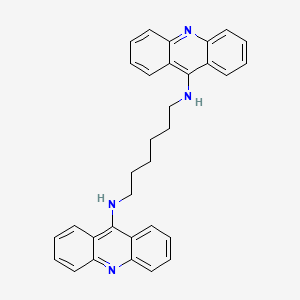
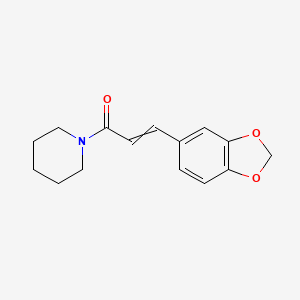
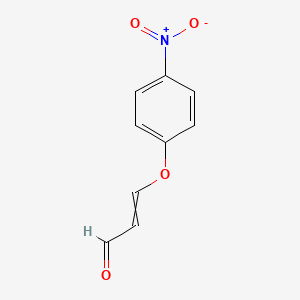
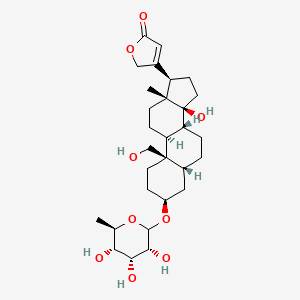

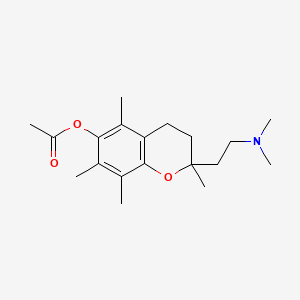
![(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,17R)-3-azido-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N-[2-(2-iodo-1H-imidazol-5-yl)ethyl]pentanamide](/img/structure/B1209335.png)
![[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-[(3-hydroxy-2-tetradecyloctadecanoyl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]methyl 3-hydroxy-2-tetradecyloctadecanoate](/img/structure/B1209337.png)